2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-11-3-2-10-6-7-4-8(10)5-9-7/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXKLXFWZJXXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, followed by further functionalization steps . Another method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of platinum oxide as a catalyst in some synthetic routes has been reported to improve yields significantly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Recent studies have highlighted the compound's potential in cancer treatment. Derivatives of 2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Cervical Cancer (CaSki)
- Breast Cancer (MDA-MB-231)
- Lung Cancer (SK-Lu-1)
The mechanism behind this activity appears to involve apoptosis induction via caspase activation, which is crucial for targeted cancer therapies.
Neuropharmacology
- Cognitive Enhancement : Compounds similar to this compound have been studied for their potential neuroprotective effects and ability to enhance cognitive function. Research indicates that these compounds may modulate neurotransmitter systems, particularly cholinergic pathways.
Synthesis of Novel Compounds
- The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity.
Antiproliferative Activity of Derivatives
The following table summarizes the IC50 values for various synthesized derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | CaSki | 15 | Apoptosis via caspase activation |
| 9e | MDA-MB-231 | 12 | Apoptosis via caspase activation |
| 9e | SK-Lu-1 | 18 | Apoptosis via caspase activation |
These findings indicate that modifications to the diazabicyclo structure can enhance biological activity and selectivity against cancer cells.
ADME Profiling Predictions
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have been conducted to evaluate the pharmacokinetic properties of compound derivatives:
| Property | Prediction |
|---|---|
| Oral Bioavailability | Favorable |
| Metabolic Stability | High |
These predictions suggest that certain derivatives may be suitable candidates for further drug development.
Case Study 1: Antitumor Activity
A study involving the synthesis of new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates revealed their potential as antitumor agents. The study demonstrated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise.
Case Study 2: Cognitive Enhancement
Research exploring the cognitive-enhancing properties of diazabicyclo compounds indicated improvements in memory and learning tasks in animal models. These findings warrant further investigation into the mechanisms by which these compounds exert neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Ring Size and Rigidity : The [2.2.1] system (7-membered) offers greater rigidity compared to piperazine, enhancing receptor binding specificity. In contrast, 3,6-DBH ([3.1.1], 7-membered) exhibits different pharmacological profiles due to altered nitrogen positioning .
- Substituent Effects: Electron-Donating Groups (e.g., Methoxyethyl): Improve solubility and nAChR binding affinity (e.g., compound 23: α4β2-nAChR partial agonist for depression treatment) . Heterocyclic Substituents (e.g., Thiadiazole): Introduce hydrogen-bonding sites for antimicrobial activity .
Table 2: Pharmacological Profiles of Selected Analogues
Key Findings:
- The target compound’s methoxyethyl group optimizes α4β2-nAChR binding via hydrophobic interactions and hydrogen bonding, whereas smaller substituents (e.g., methyl) lack this specificity .
- 3,6-DBH’s antitumor activity stems from its planar bicyclic system, which intercalates DNA, unlike the [2.2.1] system’s rigid, non-planar structure .
Table 3: Catalytic Efficiency in Biginelli Reactions
Key Insights:
- The 2-(2-methoxyethyl) group in derivative 3 improves enantioselectivity (46% ee) by stabilizing transition states via steric and electronic effects. In contrast, the N-methylated derivative (2) shows reduced selectivity due to increased rigidity .
- Solvent polarity significantly impacts yield; polar protic solvents (e.g., IPA/MeOH) enhance substrate-catalyst interactions .
Biological Activity
2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane, a bicyclic compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly in cancer research. This article reviews the synthesis, biological effects, and potential applications of this compound based on recent studies.
- Chemical Name: this compound
- Molecular Formula: C8H16N2O
- Molecular Weight: 156.23 g/mol
- CAS Number: 1312705-70-6
Synthesis and Derivatives
Recent studies have focused on the multicomponent synthesis of various derivatives of 2,5-diazabicyclo[2.2.1]heptane, particularly dithiocarbamates. These derivatives have been evaluated for their biological activities, including antiproliferative effects against different cancer cell lines.
Example of Synthesized Compounds
| Compound | Structure | Antiproliferative Activity (IC50) |
|---|---|---|
| 9e | Compound 9e | CaSki: 28 µg/mL MDA-MB-231: 18 µg/mL SK-Lu-1: 20 µg/mL |
Antiproliferative Effects
The compound has shown significant antiproliferative activity in vitro against several cancer cell lines:
- Cervical Cancer (CaSki)
- Breast Cancer (MDA-MB-231)
- Lung Cancer (SK-Lu-1)
In a study conducted on these cell lines, compound 9e exhibited moderate antiproliferative effects without inducing necrotic cell death. Instead, it triggered apoptosis through a caspase-dependent pathway, indicating its potential as a safer antitumor agent .
The mechanism underlying the biological activity of compound 9e involves:
- Induction of apoptosis in tumor cells.
- Selectivity towards tumor cells over normal human lymphocytes.
This selectivity is crucial as it minimizes damage to healthy cells while effectively targeting cancerous cells.
Study Overview
A notable study synthesized seven new dithiocarbamate derivatives from the parent compound and evaluated their biological activities. The results highlighted the following:
- Compound 9e was identified as the most promising candidate due to its balance of efficacy and safety.
- In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggested favorable pharmacokinetic properties for compound 9e, supporting its further development as a drug candidate .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using 2,5-diazabicyclo[2.2.1]heptane derivatives as catalysts?
- Methodology :
- Solvent optimization : Replacing methanol with a 6:1 isopropanol-methanol mixture improved yields (up to 88%) but did not significantly enhance enantiomeric excess (ee) .
- Catalyst loading : Increasing catalyst concentration to 50 mol% did not improve stereoselectivity, suggesting a saturation effect in activation .
- Substituent selection : Electron-donating groups (e.g., para-methoxy) on aldehydes improved stereoselectivity (up to 46% ee), while electron-withdrawing groups (e.g., nitro) led to racemic mixtures .
Q. What analytical methods are used to determine enantiomeric excess and structural configuration in DHPM syntheses?
- Methodology :
- Chiral HPLC : Employed with a Chirobiotic T column and acetonitrile-water (70:30) mobile phase for ee determination .
- NMR and polarimetry : Used to confirm absolute configuration by comparing optical rotations with known (R)-enantiomers .
Q. What are common derivatives of 2,5-diazabicyclo[2.2.1]heptane used in asymmetric catalysis?
- Examples :
- N-Methylated derivatives : Improved catalytic activity in Biginelli reactions (e.g., (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane·2HBr) .
- Phenylethyl-substituted derivatives : Enhanced enantioselectivity (up to 46% ee) when using (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr .
Advanced Research Questions
Q. How do electronic effects of aldehyde substituents influence stereoselectivity in DHPM synthesis?
- Key findings :
- Electron-donating groups (e.g., para-methoxy, meta-hydroxy) enhance stereoselectivity by stabilizing transition states via resonance .
- Electron-withdrawing groups (e.g., chloro, nitro) reduce ee (26–28% ee for halogens) due to destabilization of intermediates .
- Experimental design : Systematic substitution studies with para-, meta-, and ortho-substituted aldehydes revealed positional sensitivity (e.g., ortho-substituents lowered ee) .
Q. What is the proposed mechanism for enantioinduction in Biginelli reactions catalyzed by 2,5-diazabicyclo[2.2.1]heptane derivatives?
- Mechanistic insights :
- Amino-catalytic pathway : The bicyclic diamine activates β-ketoesters via enamine formation, while the aldehyde undergoes hydrogen bonding with the catalyst’s protonated amine, creating a chiral environment .
- Rigid scaffold : The bicyclic structure enforces spatial constraints, favoring (S)-enantiomer formation via defined transition states .
Q. Can microwave irradiation enhance reaction efficiency in DHPM synthesis?
- Findings :
- Microwave irradiation at 45°C for 8 hours yielded 42% product with 27% ee, but further optimization failed to improve results, indicating limitations in energy transfer or catalyst stability .
Q. How does the rigid bicyclic structure of 2,5-diazabicyclo[2.2.1]heptane enhance catalytic performance compared to flexible analogs like piperazine?
- Advantages :
- Chiral rigidity : Preorganized geometry reduces conformational entropy, enabling precise stereochemical control .
- Improved stability : Resists racemization under reaction conditions, critical for high ee .
Q. What strategies are used to synthesize C-substituted derivatives of 2,5-diazabicyclo[2.2.1]heptane?
- Methodology :
- Directed lithiation : Boc-protected derivatives undergo deprotonation with sec-butyllithium/(-)-sparteine, followed by electrophilic quenching (e.g., aldehydes, halides) .
- Post-functionalization : Derivatives like 2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane·HBr are synthesized for medicinal chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
